molecular formula C11H10ClN3 B11884475 N-Benzyl-3-chloropyrazin-2-amine CAS No. 53265-33-1

N-Benzyl-3-chloropyrazin-2-amine

Cat. No.: B11884475
CAS No.: 53265-33-1
M. Wt: 219.67 g/mol
InChI Key: NUNGHFKSQLAHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-chloropyrazin-2-amine is a high-purity chemical compound offered strictly for research and further manufacturing applications, not for direct human or veterinary use. This molecule serves as a versatile heterocyclic building block in organic synthesis, particularly valuable in medicinal chemistry for the exploration of new therapeutic agents. The compound features a chloropyrazine core, a scaffold recognized for its utility in drug discovery . The structural motif of substituted pyrazines is of significant interest in early-stage research, such as in the development of kinase inhibitors. While the specific biological data for this compound may be limited, related aminopyrazine compounds have been identified as key scaffolds in inhibitor design, binding to enzyme targets through hydrogen bond interactions with the hinge region of the kinase domain . The chlorine and benzylamino substituents on the pyrazine ring provide reactive sites for further chemical modification, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and to optimize properties like potency and selectivity . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment, preferably under an inert atmosphere, and refrigerated at 2-8°C . As a standard laboratory safety precaution, researchers should refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53265-33-1

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

N-benzyl-3-chloropyrazin-2-amine

InChI

InChI=1S/C11H10ClN3/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

NUNGHFKSQLAHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN=C2Cl

Origin of Product

United States

Synthetic Methodologies for N Benzyl 3 Chloropyrazin 2 Amine and Analogues

Strategies for the Construction of the N-Benzyl-Pyrazin-2-amine Core

The fundamental approach to constructing the N-benzyl-pyrazin-2-amine scaffold primarily involves the formation of a crucial carbon-nitrogen bond between a pyrazine (B50134) ring and a benzylamine (B48309) moiety.

Aminodehalogenation Approaches from Chloropyrazine Precursors

A prevalent and effective method for synthesizing N-benzyl-3-chloropyrazin-2-amine and its analogs is through the aminodehalogenation of chloropyrazine precursors. This nucleophilic substitution reaction involves the displacement of a chlorine atom on the pyrazine ring by an amino group from a benzylamine derivative.

The reaction typically starts with a di- or tri-chlorinated pyrazine, where the reactivity of the chlorine atoms can be influenced by the position and nature of other substituents on the ring. For instance, the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides has been achieved from 3-chloropyrazine-2-carbonyl chloride and a substituted benzylamine. nih.gov In some cases, this reaction can lead to side products where a second benzylamino group substitutes the remaining chlorine atom, yielding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov

The choice of solvent and base is critical for the success of these reactions. Common solvents include tetrahydrofuran (B95107) (THF), while triethylamine (B128534) is often used as a base to neutralize the hydrogen chloride formed during the reaction. researchgate.net The reaction conditions, such as temperature and reaction time, are also optimized to maximize the yield of the desired product and minimize the formation of byproducts.

A series of fifteen 3-benzylaminopyrazine-2-carboxamides were successfully synthesized through the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various substituted benzylamines. nih.govmdpi.com This highlights the versatility of this approach in creating a library of compounds for further biological evaluation.

Table 1: Examples of Aminodehalogenation Reactions for Pyrazine Derivatives
Starting MaterialReagentProductKey Features
3-Chloropyrazine-2-carbonyl chlorideSubstituted benzylamineSubstituted N-benzyl-3-chloropyrazine-2-carboxamidesFormation of amide bond and potential for double substitution. nih.gov
3-Chloropyrazine-2-carboxamideVariously substituted benzylamines3-Benzylaminopyrazine-2-carboxamidesDemonstrates the versatility of aminodehalogenation for creating compound libraries. nih.govmdpi.com

Role of 3-Chloropyrazine-2-carboxamide and 3-Chloropyrazine-2-carbonitrile (B110518) as Key Intermediates

3-Chloropyrazine-2-carboxamide and 3-chloropyrazine-2-carbonitrile serve as pivotal intermediates in the synthesis of various pyrazine derivatives, including this compound analogs. These compounds provide a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.

The synthesis of 3-chloropyrazine-2-carboxamide can be achieved through a multi-step process starting from 3-chloropyrazine-2-carbonitrile. nih.gov The carbonitrile is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the acyl chloride. Finally, reaction with an appropriate amine yields the desired carboxamide. nih.gov

Aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines has been shown to produce a range of 3-benzylaminopyrazine-2-carboxamides. nih.govmdpi.com This highlights the utility of this intermediate in generating a library of compounds with potential biological activity. nih.govmdpi.com The resulting carboxamide derivatives have been investigated for their antimycobacterial and antibacterial properties. nih.gov

Similarly, 3-chloropyrazine-2-carbonitrile can be directly utilized as a precursor. Although not explicitly detailed for this compound itself, the general reactivity of the chloro- and cyano- groups makes it a valuable starting point for various synthetic transformations.

Microwave-Assisted Synthesis in Enhancing Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govdergipark.org.tracs.org This technology has been successfully applied to the synthesis of pyrazine derivatives.

In the context of aminodehalogenation reactions, microwave irradiation has been shown to significantly reduce the reaction time for the coupling of 3-chloropyrazine-2-carboxamide with ring-substituted anilines from 24 hours to just 30 minutes, while also increasing the yield. benthamdirect.com This rapid and efficient method allows for the timely synthesis of a diverse library of pyrazinamide (B1679903) derivatives. benthamdirect.com

The benefits of microwave-assisted synthesis extend to other types of reactions as well. For instance, the synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides was achieved with unprecedented speed and improved atom economy using microwave irradiation. rsc.org

The application of microwave technology is not limited to pyrazines. It has been widely used in the synthesis of other heterocyclic compounds like pyrazoles, further demonstrating its versatility and importance in modern synthetic chemistry. nih.govdergipark.org.tr

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazinamide Derivatives benthamdirect.com
ParameterConventional HeatingMicrowave Irradiation
Reaction Time24 hours30 minutes
YieldLowerHigher

Exploration of Regioselective Synthesis Pathways

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect in the synthesis of substituted pyrazines. When multiple reactive sites are present on the pyrazine ring, directing the incoming substituent to the desired position is essential for obtaining the correct isomer.

In the synthesis of N-substituted pyrazinamines, challenges in regioselectivity can arise, especially when the pyrazine ring has multiple potential sites for substitution. The electronic and steric properties of the existing substituents on the pyrazine ring, as well as the nature of the incoming nucleophile, play a significant role in determining the regiochemical outcome.

For other nitrogen-containing heterocycles like pyrazoles, significant research has been dedicated to developing regioselective synthetic methods. researchgate.netnih.govnih.gov For example, the acylation of N-Boc-N-substituted hydrazones allows for the regioselective synthesis of 1,3,5- and 1,3,4,5-substituted pyrazoles. researchgate.net Similarly, one-pot, three-step conditions have been developed for the highly regio- and chemo-selective synthesis of N1-substituted pyrazole (B372694) derivatives. nih.gov

While specific literature on the regioselective synthesis of this compound is limited, the principles and strategies developed for other heterocyclic systems can provide valuable insights for controlling the regiochemistry in pyrazine synthesis.

Generation of Dihydropyrazine (B8608421) and Other Dearomatized Pyrazine Intermediates

In some synthetic routes, dearomatized pyrazine intermediates, such as dihydropyrazines, are formed. cdnsciencepub.comrsc.org These intermediates can be subsequently oxidized or further functionalized to yield the desired aromatic pyrazine derivatives.

The electrochemical reduction of pyrazines in an alkaline hydroorganic medium is known to produce 1,4-dihydropyrazines. cdnsciencepub.com These species are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The condensation of two molecules of an α-aminoketone is another classical method for preparing 2,5- (or 3,6-) dihydropyrazines. cdnsciencepub.com

More recently, transition-metal-free methods involving diboration, silaboration, and hydroboration have been developed for the dearomatizing conversion of pyrazines to N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines in high yields. rsc.org

The formation of dihydropyrazine intermediates has also been proposed in chemoenzymatic synthesis pathways. For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) is believed to proceed through the condensation of two aminoacetone molecules to form 2,5-dimethyl-3,6-dihydropyrazine, which then undergoes further reactions. nih.gov

These dearomatized intermediates represent a versatile entry point for the synthesis of a variety of substituted pyrazines, as they can be subjected to a range of chemical transformations that are not possible with the aromatic pyrazine ring.

Chemical Transformations and Reactivity of N Benzyl 3 Chloropyrazin 2 Amine Derivatives

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for the functionalization of this heterocyclic system. scribd.comthieme-connect.de The presence of a chlorine atom, a good leaving group, at the 3-position of N-Benzyl-3-chloropyrazin-2-amine facilitates such transformations.

Amination Reactions and Formation of Diaminopyrazine Systems

The chlorine atom on the pyrazine ring of this compound derivatives can be readily displaced by various amines to form diaminopyrazine systems. This amination is a classic example of nucleophilic aromatic substitution. While direct studies on this compound are not extensively documented in the provided results, the reactivity of the closely related N-benzyl-3-chloropyrazine-2-carboxamides provides significant insight.

In the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, a notable side reaction is the simultaneous substitution of the chlorine atom by a benzylamino moiety, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. rsc.orgslideshare.netnih.gov This indicates that the chloro group on the pyrazine ring is susceptible to nucleophilic attack by benzylamine (B48309). By modifying the reaction conditions, such as using a microwave reactor, this "side reaction" can be optimized to become the main pathway for producing these di-substituted pyrazine derivatives. rsc.orgslideshare.net

The general procedure involves reacting the corresponding N-benzyl-3-chloropyrazine-2-carboxamide with an excess of the appropriate benzylamine in a solvent like methanol (B129727), with a base such as pyridine (B92270). rsc.orgslideshare.net

Table 1: Synthesis of N-Benzyl-3-(benzylamino)pyrazine-2-carboxamide Derivatives

ProductStarting MaterialReagents and ConditionsReference
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideN-(2-methylbenzyl)-3-chloropyrazine-2-carboxamide2-methylbenzylamine, pyridine, methanol, MW: 150 °C, 30 min rsc.orgslideshare.net
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideN-(3,4-dichlorobenzyl)-3-chloropyrazine-2-carboxamide3,4-dichlorobenzylamine, pyridine, methanol, MW: 150 °C, 30 min rsc.orgslideshare.net

This reactivity suggests that this compound itself would undergo similar amination reactions with various primary and secondary amines, providing a straightforward route to N2-benzyl-N3-substituted-pyrazine-2,3-diamine systems. The lone pair of electrons on the amine nucleophile attacks the carbon atom bearing the chlorine, leading to a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyrazine ring. Subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.comchemguide.co.uk

Halogen Exchange and Functionalization Strategies

Halogen exchange reactions, such as the Finkelstein reaction, represent a valuable strategy for modifying the reactivity of aryl halides. frontiersin.orgnih.govmanac-inc.co.jp In this type of reaction, a halide is replaced by another, often to convert a less reactive chloro- or bromo-substituted arene into a more reactive iodo-substituted one. frontiersin.orgmanac-inc.co.jp These reactions typically involve the use of a metal iodide salt, and the equilibrium can be driven by the precipitation of the less soluble metal halide. youtube.comyoutube.com

While specific examples of halogen exchange on this compound were not found in the provided search results, the general principles of such transformations on aryl halides are well-established. frontiersin.orgnih.gov For non-activated aryl halides, metal catalysis is often required to facilitate the exchange. frontiersin.org Given that chloropyrazines are known to be more reactive than corresponding pyridines in nucleophilic displacements, it is plausible that this compound could undergo halogen exchange under appropriate conditions. This would open up further avenues for functionalization, as the resulting iodo- or bromo-derivatives would be more amenable to a wider range of cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. scribd.comthieme-connect.deslideshare.net This makes the ring system generally resistant to electrophilic aromatic substitution (EAS). thieme-connect.deresearchgate.net Any electrophilic attack is further disfavored in acidic media, as the nitrogen atoms become protonated, leading to additional deactivation of the ring. thieme-connect.de

Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are typically not feasible unless the ring is substituted with strong activating groups. thieme-connect.de Computational studies have shown that the highest occupied molecular orbitals (HOMOs) of azines like pyrazine are not π orbitals, which helps to explain their low reactivity towards electrophiles. researchgate.net

For imidazo[1,2-a]pyrazines, a related heterocyclic system, electrophilic substitution has been observed to occur preferentially on the five-membered imidazole (B134444) ring rather than the pyrazine ring. stackexchange.com This further underscores the deactivated nature of the pyrazine core towards electrophiles. Therefore, it is highly unlikely that this compound or its derivatives would undergo electrophilic aromatic substitution on the pyrazine ring under standard conditions.

Metal-Catalyzed Coupling Reactions and Functional Group Interconversions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and chloropyrazines have proven to be excellent substrates in this context. rsc.org

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. libretexts.org Chloropyrazines can participate in Suzuki couplings, although they may require optimized conditions, such as the use of organotrifluoroborates, which can lead to higher yields and shorter reaction times compared to boronic acids. rsc.org For example, the coupling of chloropyrazine with 1-naphthyl- and 3-thiophenetrifluoroborates has been shown to give good yields. rsc.org

Another important C-C bond-forming reaction is the cobalt-catalyzed cross-coupling of 2-chloropyrazines with arylzinc halides, which provides an alternative route to 2-arylpyrazines. nih.gov Iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents has also been reported for the synthesis of alkylpyrazines. rsc.org

Given this precedent, this compound is a promising candidate for various palladium-, cobalt-, or iron-catalyzed cross-coupling reactions to introduce new alkyl, aryl, or vinyl substituents at the 3-position of the pyrazine ring.

Table 2: Examples of Metal-Catalyzed C-C Bond Formation on Chloropyrazines

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki CouplingChloropyrazine1-NaphthyltrifluoroboratePd(OAc)2, SPhos2-(Naphthalen-1-yl)pyrazine rsc.org
Suzuki CouplingChloropyrazine3-ThiophenetrifluoroboratePd(OAc)2, SPhos2-(Thiophen-3-yl)pyrazine rsc.org
Cobalt-Catalyzed Coupling2-ChloropyrazineArylzinc halideCoBr2, Zn dust2-Arylpyrazine nih.gov
Iron-Catalyzed CouplingChloropyrazineAlkylmagnesium bromideFe(acac)3Alkylpyrazine rsc.org

Copper-Catalyzed Alkynylation and Other C-X Bond Formations

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst, is a key method for synthesizing alkynyl-substituted aromatic compounds. organic-chemistry.org Chloropyrazine has been demonstrated to be an excellent substrate for the Sonogashira reaction, undergoing quantitative conversion to the corresponding diarylacetylene when reacted with phenylacetylene (B144264) under [Pd(allyl)Cl]2/PPh3 catalysis. rsc.org This suggests that this compound could be readily alkynylated at the 3-position via Sonogashira coupling.

Copper catalysis is also employed in various other C-X bond-forming reactions. For instance, copper-catalyzed hydroamination reactions have been developed for the synthesis of nitrogen-containing heterocycles. rsc.org While palladium catalysis is more common for C-N coupling with halogenated pyrazines, copper-catalyzed methods represent a potential alternative. rsc.org

The versatility of copper catalysis extends to the synthesis of various heterocyclic systems and could potentially be applied to the functionalization of the this compound scaffold.

Table 3: Example of Sonogashira Coupling on a Chloropyrazine

SubstrateCoupling PartnerCatalyst SystemProductReference
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]2, PPh32-(Phenylethynyl)pyrazine rsc.org

Ring-Opening and Rearrangement Pathways of Pyrazine Derivatives

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a stable scaffold found in numerous natural and synthetic compounds. However, under certain conditions, derivatives of pyrazine can undergo ring-opening and rearrangement reactions, leading to the formation of different heterocyclic or acyclic structures. These transformations are of significant interest for the synthesis of novel compounds with diverse chemical and biological properties. This section explores the key ring-opening and rearrangement pathways applicable to pyrazine derivatives, with a focus on transformations relevant to substituted aminopyrazines like this compound.

While the pyrazine ring is generally stable, its derivatives can be synthetically converted into other heterocyclic systems, such as imidazoles or pyrazoles. niscair.res.inbaranlab.orgescholarship.org These transformations often involve multi-step sequences that proceed through ring-opened intermediates.

One documented pathway for the synthesis of imidazoles from pyrazine precursors involves the reaction of dihydropyrazines. baranlab.org Although not a direct ring-opening of an aromatic pyrazine, this transformation highlights the accessibility of alternative heterocyclic cores from pyrazine-related structures. A more direct conversion has been reported in the one-pot, four-component synthesis of 1,2,4,5-tetraaryl imidazoles and 2,5,6-triaryl pyrazines from common precursors, suggesting a mechanistic link between the formation of these two heterocyclic systems. niscair.res.in The use of an environmentally friendly catalyst like lemon juice has been shown to facilitate these reactions, yielding a variety of imidazole and pyrazine derivatives. niscair.res.in

The conversion of pyrimidines, a related diazine system, into pyrazoles has been achieved through a formal carbon deletion process. escholarship.org This reaction proceeds by triflylation of a pyrimidine (B1678525) nitrogen, followed by nucleophilic attack of hydrazine, which induces ring-opening and subsequent recyclization to form the pyrazole (B372694) ring. escholarship.org While this specific transformation has been detailed for pyrimidines, the underlying principle of nucleophilic attack leading to ring-opening and rearrangement could potentially be applicable to appropriately activated pyrazine derivatives.

A significant rearrangement pathway for nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms. researchgate.nettaylorfrancis.com This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opened intermediate. researchgate.net While extensively studied in pyrimidine and triazole series, the direct observation of a Dimroth rearrangement in simple pyrazine systems is less common. However, the general mechanism provides a plausible pathway for the isomerization of N-substituted aminopyrazines.

The accepted mechanism for the Dimroth rearrangement involves the following key steps:

Protonation or deprotonation to facilitate nucleophilic attack.

Ring-opening to form a reactive intermediate.

Tautomerization and bond rotation in the ring-opened species.

Ring-closure to form the rearranged heterocyclic system. researchgate.net

In the context of this compound, a hypothetical Dimroth-type rearrangement could lead to the interchange of the exocyclic benzylamino nitrogen with one of the ring nitrogen atoms. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups could influence the propensity for such a rearrangement.

Ring-chain tautomerism is another potential transformation pathway for substituted pyrazines, particularly those bearing substituents capable of intramolecular nucleophilic attack on the pyrazine ring. nih.gov This process involves the reversible opening and closing of the ring, leading to an equilibrium between the cyclic and acyclic forms. For a derivative like this compound, this could be envisioned if a substituent were present that could participate in such an intramolecular reaction, although it is not immediately apparent from the core structure itself. The principles of ring-chain tautomerism are well-established for other heterocyclic systems, often involving the addition of a nucleophilic group (like -OH, -SH, or -NHR) to an electrophilic center within the same molecule. nih.gov

The following table summarizes the synthesis of imidazoles and pyrazines from common starting materials, illustrating the close synthetic relationship between these heterocycles.

Starting MaterialsCatalyst/ConditionsProductsReference
Benzoin, Aryl amine, Ammonium (B1175870) acetate, Aryl ketone/Aryl aldehydeLemon juice, Room Temperature2,5,6-Triaryl pyrazines and 1,2,4,5-Tetraaryl imidazoles niscair.res.in
DihydropyrazinesNot specifiedImidazoles baranlab.org
2-Aminopyrazine (B29847), Aryl aldehyde, tert-Butyl isocyanideIodine, Room TemperatureImidazo[1,2-a]pyrazine (B1224502) derivatives nih.gov

The table below outlines the general conditions under which Dimroth rearrangements have been observed in related heterocyclic systems, providing a basis for potential analogous reactions in pyrazine derivatives.

Heterocyclic SystemConditionsRearrangement TypeReference
PyrimidinesAcidic, Basic, or ThermalInterchange of endocyclic and exocyclic nitrogen atoms researchgate.net
1,2,3-TriazolesBoiling pyridineInterchange of endocyclic and exocyclic nitrogen atoms taylorfrancis.com

Mechanistic Insights into Reactions Involving N Benzyl 3 Chloropyrazin 2 Amine

Elucidation of Aminodehalogenation Mechanisms

The substitution of a halogen on the pyrazine (B50134) ring with an amine, known as aminodehalogenation, is a key transformation. For N-benzyl-3-chloropyrazine-2-carboxamides, this reaction has been observed to proceed to form N-benzyl-3-(benzylamino)pyrazine-2-carboxamides.

This transformation has been noted as a side reaction during the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides. Specifically, when 3-chloropyrazine-2-carbonyl chloride is reacted with certain substituted benzylamines (such as 2-methyl-, 4-methyl-, and 4-methoxybenzylamine) in the presence of triethylamine (B128534) (TEA) in acetone, the desired N-benzyl-3-chloropyrazine-2-carboxamide is formed alongside the aminodehalogenation product. nih.gov In these instances, the N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were even observed as the major product in a roughly 3:2 molar ratio. nih.gov

Furthermore, the aminodehalogenation has been intentionally carried out by reacting N-benzyl-3-chloropyrazine-2-carboxamides with a substituted benzylamine (B48309) in methanol (B129727) under microwave conditions, using pyridine (B92270) as a base. nih.gov The use of microwave irradiation at 150 °C facilitates the substitution. nih.gov It was noted that triethylamine is unsuitable as a base for these microwave-assisted reactions due to its decomposition into species that could act as undesired nucleophiles. nih.gov

While the literature describes the reaction conditions and outcomes, a detailed kinetic or computational study to definitively elucidate the mechanism for this specific substrate is not provided. However, the reaction is consistent with a nucleophilic aromatic substitution (SNAr) mechanism, which is common for halopyrazines. thieme-connect.de In this proposed mechanism, the benzylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine. The electron-withdrawing nature of the pyrazine ring nitrogens and the adjacent carboxamide group would activate the ring towards such a nucleophilic attack, stabilizing the intermediate Meisenheimer complex before the chloride ion is expelled.

Understanding Catalytic Roles in Pyrazine Functionalization (e.g., Copper Catalysis, Brønsted Acid Enhancement)

There is a lack of specific research detailing the use of copper catalysis or Brønsted acid enhancement for the functionalization of N-Benzyl-3-chloropyrazin-2-amine or its carboxamide analogue.

However, the broader field of pyrazine chemistry extensively utilizes such catalytic methods. Transition metals, including palladium and copper, are instrumental in various cross-coupling reactions on the pyrazine core. rsc.orgrsc.org For instance, the Sonogashira coupling, which pairs terminal alkynes with aryl halides, is well-established for chloropyrazines and often employs a copper co-catalyst. rsc.org Similarly, iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents has been reported. rsc.org These examples highlight the potential for metal catalysis to functionalize the C-Cl bond in this compound, though specific applications have not been documented.

Brønsted acids are also employed in pyrazine chemistry, typically in cyclization and condensation reactions to form the pyrazine ring itself. nih.govrsc.org For example, Brønsted acids can facilitate the condensation of diamines and ketones to construct the pyrazine core. rsc.org While this demonstrates the role of acid catalysis in pyrazine synthesis, its application to enhance the functionalization of a pre-formed substituted pyrazine like this compound remains an area for further investigation.

Investigation of Reactive Intermediates in Ring Transformations

Specific studies on the reactive intermediates involved in ring transformations of this compound are not available. Research into pyrazine chemistry does reveal instances of ring-opening and ring-closure mechanisms (ANRORC), particularly in nucleophilic substitution reactions, which can lead to the formation of different heterocyclic systems like imidazoles. thieme-connect.de

In a related area, the reaction of 3,6-diaryl-s-tetrazines with trans-cyclooctene (B1233481) leads to a [4+2] cycloaddition followed by dinitrogen extrusion, forming a reactive 4,5-dihydropyrazine intermediate. This intermediate can then isomerize to a more stable 1,4-dihydropyrazine (B12976148). nih.gov While this chemistry does not start with a pyrazine, it demonstrates the types of reactive pyrazine-related intermediates that can be involved in transformations.

Another relevant example is the synthesis of 3-amino-2-benzyl nih.govrsc.orgtriazolo[4,3-a]pyrimidinium salts, which involves the condensation of 1-benzyl nih.govrsc.orgtriazole-3,5-diamine with 1,3-dicarbonyl compounds, followed by a Dimroth rearrangement of the initially formed [4,3-a]-isomers. researchgate.net This showcases how benzyl-amino substituted heterocyclic systems can undergo significant rearrangements, pointing to the potential for complex transformations.

Stereoselectivity and Enantiocontrol in Derivatization Reactions

There is no available research that addresses stereoselectivity or enantiocontrol in derivatization reactions specifically involving this compound or its carboxamide counterpart. The development of stereoselective methods is a crucial aspect of modern synthetic chemistry, particularly for producing chiral molecules with specific biological activities. While general methodologies exist for the stereoselective synthesis of various nitrogen-containing heterocycles, such as tetrahydropyridines via ring-expansion of cyclopropanated pyrroles, these have not been applied to the target compound of this article. acs.org The development of enantioselective catalytic systems for the functionalization of pyrazine derivatives remains a promising area for future research.

Computational and Theoretical Investigations of N Benzyl 3 Chloropyrazin 2 Amine

Density Functional Theory (DFT) Applications in Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like N-Benzyl-3-chloropyrazin-2-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its geometry and electronic characteristics. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's stability, reactivity, and potential applications.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energies of these orbitals are critical in determining the electronic and optical properties of a molecule. For this compound, the HOMO would likely be distributed over the electron-rich pyrazine (B50134) ring and the amino group, while the LUMO would be centered on the pyrazine ring, influenced by the electron-withdrawing chloro group.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar heterocyclic compounds, is presented below.

ParameterEnergy (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7
Note: These are hypothetical values for illustrative purposes.

Energy Gap and its Correlation with Chemical Reactivity and Charge Transfer

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key aspect of a molecule's electronic behavior. For this compound, the energy gap would influence its potential as a reactive intermediate in organic synthesis or its properties in materials science.

Electrostatic Potential Mapping and Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the pyrazine ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms and the area around the chlorine atom might exhibit positive potential.

Conformational Analysis and Molecular Stability Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis would involve rotating the single bonds, particularly the C-N bond connecting the benzyl (B1604629) group to the pyrazine ring and the C-C bond of the benzyl group, to identify the most stable conformers (energy minima). These studies would reveal the preferred spatial arrangement of the molecule, which is essential for understanding its interactions with biological targets or its packing in a crystal lattice. The relative energies of different conformers would indicate the molecule's flexibility and the likelihood of adopting specific shapes.

In Silico Approaches to Predict Reaction Pathways and Selectivity

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. For instance, in reactions such as nucleophilic substitution of the chlorine atom, DFT calculations can model the transition states and intermediates to determine the activation energies and reaction thermodynamics. This would allow for the prediction of reaction outcomes and selectivity, guiding synthetic chemists in designing efficient reaction conditions. Such in silico studies are instrumental in understanding the reactivity of heterocyclic compounds. mdpi.com

Virtual Structure-Reactivity Relationships and Design Principles

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the benzyl ring or the halogen on the pyrazine ring) and calculating the resulting electronic and structural properties, a virtual structure-reactivity relationship can be established. This approach allows for the rational design of new derivatives with desired properties, such as enhanced biological activity or improved material characteristics. These computational design principles are a cornerstone of modern medicinal chemistry and materials science, enabling the targeted development of novel compounds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-benzyl-3-chloroaniline, the signals for the benzyl (B1604629) and aniline (B41778) protons are observed in specific regions. The benzyl protons typically appear as a singlet for the CH2 group and as multiplets for the aromatic phenyl ring. For instance, in N-benzyl-3-chloroaniline, the CH2 protons appear as a singlet at 4.22 ppm, while the phenyl protons of the benzyl group appear as a multiplet between 7.26 and 7.16 ppm. The protons of the chloroaniline ring show distinct splitting patterns based on their positions relative to the chlorine and amine substituents. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In N-benzyl-3-chloroaniline, the carbon signals are assigned based on their chemical shifts. The benzylic CH2 carbon appears around 48.17 ppm. The carbons of the phenyl ring of the benzyl group show signals in the aromatic region (127-139 ppm), while the carbons of the chloroaniline ring are also found in this region, with their specific shifts influenced by the chlorine and amino substituents. rsc.org For N-benzyl-3-chloropyrazin-2-amine, the pyrazine (B50134) ring carbons would exhibit characteristic shifts.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would arise from the cleavage of specific bonds within the molecule. A common fragmentation pathway for amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the formation of a stabilized benzyl cation or a pyrazinyl fragment. The presence of the chlorine atom would also influence the fragmentation, potentially leading to the loss of a chlorine radical. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+ and M+2 peaks in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the aromatic pyrazine and benzene (B151609) rings. orgchemboulder.com

N-H Stretch: A secondary amine (R₂NH) typically shows a single weak absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-N Stretch: The C-N stretching vibration for aromatic amines is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C-H Stretch: Bands for the aromatic C-H stretching are expected above 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bonds in the pyrazine ring would appear in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the pyrazine and benzene rings, as well as the geometry around the amine nitrogen. mdpi.comnih.gov Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings, which stabilize the crystal lattice. mdpi.com

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition of materials.

A TGA of this compound would show the temperature at which the compound begins to decompose. The resulting thermogram would indicate the onset of decomposition and the percentage of weight loss at different temperatures. This information is valuable for determining the thermal stability of the compound. For instance, a related pyrazole (B372694) complex was shown to decompose in a single step between 110-400 °C. mdpi.com

High-Performance Liquid Chromatography – High-Resolution Mass Spectrometry (HPLC–HRMS) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for monitoring the progress of chemical reactions.

In the synthesis of this compound, HPLC-HRMS can be employed to track the consumption of reactants and the formation of the product over time. The high resolving power of the mass spectrometer allows for the accurate mass determination of the product and any intermediates or byproducts, confirming their elemental composition. This technique provides a sensitive and specific method for optimizing reaction conditions and ensuring the purity of the final product.

Synthetic Utility of N Benzyl 3 Chloropyrazin 2 Amine As a Precursor

Building Block for Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyrazines)

The inherent reactivity of the chlorine and amine functionalities in N-Benzyl-3-chloropyrazin-2-amine makes it a suitable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyrazines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The general synthetic strategy involves the cyclization of a 2-aminopyrazine (B29847) derivative.

While specific examples starting directly from this compound are not extensively documented in readily available literature, the established synthetic routes for imidazo[1,2-a]pyrazines strongly suggest its potential. A common method involves the reaction of a 2-aminopyrazine with an α-haloketone. In the case of this compound, the amino group can act as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular nucleophilic substitution where the pyrazine (B50134) nitrogen displaces the halide to form the fused imidazole (B134444) ring. The presence of the benzyl (B1604629) group on the exocyclic amine and the chloro substituent on the pyrazine ring would lead to substituted imidazo[1,2-a]pyrazine (B1224502) derivatives, offering a route to novel chemical entities.

Another approach involves the reaction of 2-aminopyrazines with other bifunctional reagents. For instance, the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide, is a known method for the formylation of electron-rich heterocycles and can lead to the formation of imidazo[1,2-a]pyrazine-3-carbaldehydes from imidazo[1,2-a]pyrazine. acs.org Although this example illustrates a functionalization of the pre-formed fused ring system, the initial construction of such systems often relies on precursors like this compound.

The following table outlines a generalized synthetic approach to imidazo[1,2-a]pyrazines where a 2-aminopyrazine derivative is a key starting material.

StepReagents and ConditionsIntermediate/Product
1α-haloketone, baseN-(3-chloropyrazin-2-yl)-2-oxoalkanamine
2Intramolecular cyclization (heating)Substituted imidazo[1,2-a]pyrazine

This table represents a generalized pathway and specific conditions may vary.

Scaffold for the Development of Pyrazine-Based Chemotypes with Diverse Substitution Patterns

The this compound scaffold provides a versatile platform for the development of diverse pyrazine-based chemotypes. The reactivity of the chloro substituent allows for its displacement by various nucleophiles, enabling the introduction of a wide range of functional groups at the 3-position of the pyrazine ring. This synthetic handle is crucial for creating libraries of compounds with varied substitution patterns for structure-activity relationship (SAR) studies in drug discovery.

A study on the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide derivatives, which are structurally very similar to this compound, highlights this utility. nih.gov In this work, the chloro group was substituted by various benzylamino moieties, leading to a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov This demonstrates the feasibility of nucleophilic aromatic substitution on the 3-chloro-2-aminopyrazine core.

By analogy, this compound can be expected to undergo similar transformations. The chlorine atom can be displaced by a variety of nucleophiles, including but not limited to:

Amines: Reaction with primary or secondary amines would yield 3-amino-N-benzylpyrazin-2-amine derivatives.

Alcohols/Phenols: Under appropriate conditions (e.g., with a strong base), alkoxides or phenoxides could displace the chlorine to form 3-alkoxy or 3-aryloxy derivatives.

Thiols: Thiolates can be used to introduce sulfur-based functional groups, leading to 3-(alkylthio) or 3-(arylthio) pyrazine derivatives.

The following table provides examples of potential diversification reactions starting from the this compound scaffold.

NucleophileReagents and ConditionsProduct Type
R-NH2Base, solvent (e.g., DMF), heatN-Benzyl-N'-R-pyrazine-2,3-diamine
R-OHStrong base (e.g., NaH), solventN-Benzyl-3-(R-oxy)pyrazin-2-amine
R-SHBase, solventN-Benzyl-3-(R-thio)pyrazin-2-amine

This table illustrates potential reactions and the products are generalized.

Precursor for Dearomatized Pyrazine Derivatives in Chiral Synthesis

The pyrazine core of this compound can serve as a precursor for the synthesis of dearomatized pyrazine derivatives, which are valuable building blocks in chiral synthesis. The reduction of the aromatic pyrazine ring can lead to the formation of piperazines or dihydropyrazines, introducing stereocenters that can be controlled through asymmetric synthesis methodologies.

While specific examples detailing the dearomatization of this compound itself are not prominent in the literature, general methods for the dearomatization of pyrazines are well-established and can be applied to this substrate. These methods include catalytic hydrogenation and chemical reduction. For instance, the dehydrogenation of piperazines is a known route to pyrazine derivatives, and the reverse reaction, the hydrogenation of pyrazines, can yield piperazines. nih.gov

The development of asymmetric methods for the synthesis of chiral amines and heterocycles is a very active area of research. acs.org The presence of the benzylamino group in this compound could influence the stereochemical outcome of a reduction, potentially allowing for diastereoselective transformations. Furthermore, the development of chiral catalysts for the asymmetric hydrogenation of nitrogen-containing heterocycles could be applied to derivatives of this compound to produce enantiomerically enriched dearomatized products.

Recent advances in the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives using transition-metal-free diboration, silaboration, and hydroboration offer another avenue for the transformation of the pyrazine core. rsc.org These methods provide access to functionalized, non-aromatic pyrazine structures that could be further elaborated in a stereocontrolled manner.

The following table outlines general strategies for the dearomatization of pyrazines that could potentially be applied to this compound.

Reaction TypeReagents and ConditionsProduct Type
Catalytic HydrogenationH2, Metal Catalyst (e.g., Pd, Pt, Rh)Substituted Piperazine
Chemical ReductionNaBH4, LiAlH4Dihydropyrazine (B8608421)/Tetrahydropyrazine
DiborationB2pin2, catalystBorylated Dihydropyrazine

This table represents general methodologies and their application to this compound would require experimental validation.

Role in Multi-Step Synthesis of Complex Organic Molecules

This compound and its close analogs can play a crucial role as key intermediates in the multi-step synthesis of complex organic molecules, including natural products and their derivatives. The pyrazine ring is a component of various bioactive natural products, and the ability to functionalize it selectively makes pyrazine precursors like this compound highly valuable.

A notable example is the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, which is a precursor to Watasenia preluciferin, also known as coelenterazine. nih.gov Coelenterazine is a widely distributed luciferin (B1168401) in marine bioluminescent organisms. The synthesis of this complex molecule relies on the construction of a substituted pyrazine core. While the reported synthesis does not start directly from this compound, it highlights the importance of substituted aminobenzylpyrazines as key building blocks in the synthesis of intricate natural products.

The synthetic utility of this compound in this context lies in its potential to be transformed into more complex substituted pyrazines through reactions at the chloro position and modifications of the amino group. These modifications can be strategically planned to introduce the necessary functional groups required for the construction of the target complex molecule.

The following table outlines a hypothetical multi-step sequence where this compound could be a starting material.

StepTransformationReagents and ConditionsIntermediate
1Suzuki CouplingArylboronic acid, Pd catalyst, baseN-Benzyl-3-arylpyrazin-2-amine
2Deprotection of amine(if necessary)3-Arylpyrazin-2-amine
3Further functionalizationVariousComplex pyrazine derivative

This table presents a hypothetical synthetic route to illustrate the potential application in multi-step synthesis.

Emerging Research Directions in N Benzyl 3 Chloropyrazin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. The synthesis of closely related substituted N-benzyl-3-chloropyrazine-2-carboxamides, for instance, proceeds via a conventional three-step procedure starting with the hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518), followed by conversion to an acyl chloride with thionyl chloride, and finally amidation with a substituted benzylamine (B48309).

Current research is intensely focused on developing greener and more sustainable alternatives. These emerging strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable starting materials and energy-efficient processes. While specific research into sustainable methods for N-Benzyl-3-chloropyrazin-2-amine is still nascent, general principles for the green synthesis of N-heterocycles are being actively explored and can be adapted.

Key areas of development include:

Microwave-Assisted and Ultrasound Reactions: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts.

Catalytic Approaches: The use of transition-metal catalysts, such as copper or palladium, can enable more efficient C-N bond formation under milder conditions than traditional methods. The development of reusable heterogeneous catalysts is a particularly important goal for sustainable synthesis.

Green Solvents: Replacing conventional organic solvents with water, supercritical CO₂, or biodegradable solvents like polyethylene (B3416737) glycol (PEG) is a major focus. Aqueous synthesis is especially attractive due to the low cost, safety, and environmental benignity of water.

Acceptorless Dehydrogenative Coupling (ADC): This strategy offers an environmentally friendly route for synthesizing N-heterocycles by using alcohols as alkylating agents, producing only water and hydrogen as byproducts. nih.gov This could potentially be applied to the benzylation step in the synthesis of the target compound.

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches
Synthetic StepConventional MethodPotential Sustainable AlternativeKey Advantage
Ring FormationCondensation of 1,2-diamines with 1,2-dicarbonyl compounds followed by oxidation. researchgate.netOne-pot synthesis from biomass-derived carbohydrates in water.Use of renewable feedstocks, avoidance of toxic metal oxidants.
AminationReaction with benzylamine, often at elevated temperatures in organic solvents.Transition-metal catalyzed C-N coupling (e.g., Buchwald-Hartwig amination).Milder reaction conditions, higher selectivity, and broader substrate scope. gla.ac.uk
Energy SourceConventional heating (reflux).Microwave irradiation or ultrasonication.Reduced reaction times and energy consumption, often higher yields.
SolventOrganic solvents (e.g., benzene (B151609), THF, DMF).Water, polyethylene glycol (PEG), supercritical CO₂. nih.govReduced environmental impact and improved safety profile. nih.gov

Advanced Mechanistic Studies for Precise Reaction Control

A deep understanding of reaction mechanisms is fundamental to achieving precise control over product formation, minimizing side reactions, and optimizing yields. For this compound and its analogues, mechanistic studies are crucial for controlling selectivity.

A key area of investigation is the reactivity of the chlorine atom at the C3 position. In the synthesis of related N-benzyl-3-chloropyrazine-2-carboxamides, researchers observed that under certain conditions, a double substitution occurs where the chlorine atom is also displaced by a benzylamino group, yielding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as a side product. While initially unintentional, the reaction conditions could be modified to favor this double substitution, highlighting a point of controllable reactivity.

Advanced mechanistic studies in this area would involve:

Kinetic Analysis: Studying the reaction rates under various conditions (temperature, concentration, solvent polarity) to understand the factors governing the single versus double substitution.

Computational Modeling: Using Density Functional Theory (DFT) to model the reaction pathways, calculate activation energies for competing transition states (e.g., nucleophilic attack at the carbonyl carbon vs. nucleophilic aromatic substitution at C3), and elucidate the role of intermediates. sigmaaldrich.com

Isotope Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹⁵N-labeled benzylamine) to trace the reaction pathways and confirm the proposed mechanisms. sigmaaldrich.com

Precise control over such reactions is critical. Selectively forming the monosubstituted product is essential for its use as a specific scaffold, while controllably accessing the disubstituted product opens a pathway to a different class of molecules with potentially distinct biological activities.

Computational Design of Pyrazine-Based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties before their synthesis. researchgate.net For pyrazine-based architectures, computational methods are used to predict binding affinities, understand structure-activity relationships (SAR), and optimize pharmacokinetic properties.

In a notable study, a derivative of the target compound, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, was investigated using molecular docking. The study aimed to understand its interaction with the enoyl-ACP-reductase of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis and a validated drug target. The docking simulations revealed that the compound could adopt conformations capable of forming hydrogen bond interactions typical of known inhibitors of the enzyme.

The computational design of novel architectures based on the this compound scaffold involves a range of techniques:

Table 2: Computational Techniques in Pyrazine-Based Drug Design
TechniqueApplicationExample in Heterocyclic Chemistry
Molecular DockingPredicting the binding orientation and affinity of a ligand to a biological target.Docking of pyrazine-oxadiazole hybrids into the DprE1 enzyme of M. tuberculosis to predict antitubercular activity. nih.gov
Density Functional Theory (DFT)Calculating electronic structure, molecular geometry, and reaction energetics.Optimization of fused furazan-pyrazine ring derivatives to evaluate their properties as potential energetic materials.
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules to assess the stability of ligand-protein complexes over time.Assessing the structural stability and binding interactions of pyrazine-oxadiazole derivatives with the DprE1 enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Developing mathematical models that relate chemical structure to biological activity.Used widely to predict the activity of new analogues based on a training set of known compounds.

These computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and build a deeper understanding of the molecular features responsible for biological activity, thereby accelerating the development of new therapeutic agents.

Exploration of Chemo- and Regioselective Functionalization Beyond Amination

While amination is a key reaction for this class of compounds, the exploration of other functionalization reactions is critical for creating molecular diversity and accessing novel chemical space. The pyrazine ring possesses multiple sites for potential modification, and achieving chemo- and regioselectivity is a significant synthetic challenge.

Recent advances have provided powerful tools for the selective functionalization of chloropyrazines. A particularly effective method involves the use of hindered metal-amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which can selectively deprotonate the pyrazine ring at a specific position. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups. nih.gov This successive metalation strategy provides a highly controlled method for building complex, polyfunctionalized pyrazines. nih.gov

Beyond this, other potential functionalization strategies for the this compound scaffold include:

Cross-Coupling Reactions: The chlorine atom at the C3 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of aryl, alkyl, or other amino groups, respectively, significantly expanding the structural diversity of the scaffold. gla.ac.uk

Nucleophilic Aromatic Substitution (SNAAr): As already observed with the double benzylation, the chlorine atom can be displaced by other strong nucleophiles, such as alkoxides or thiolates, to introduce new functionalities.

Pyridyne Intermediates: The generation of highly reactive pyridyne (or in this case, pyrazyne) intermediates from chloropyrazine precursors can enable regioselective difunctionalization, where two different groups are added across the former triple bond in a controlled manner.

Table 3: Strategies for Functionalization of the Chloropyrazine Core
Reaction TypeReagents/CatalystsFunctional Group IntroducedReference Principle
Directed MetalationTMPMgCl·LiCl, then an electrophile (E+)Various electrophiles (e.g., -SiMe₃, -I, -COR) nih.gov
Suzuki CouplingPd catalyst, boronic acid (R-B(OH)₂)Aryl or vinyl groups gla.ac.uk
Buchwald-Hartwig AminationPd catalyst, amine (R₂NH)Substituted amino groups gla.ac.uk
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, NaSMe)Alkoxy or thioether groupsGeneral Reactivity

The ability to selectively functionalize the pyrazine ring at multiple positions is paramount for fine-tuning the biological activity and physicochemical properties of lead compounds derived from the this compound template.

Q & A

Basic: What safety protocols are recommended for handling N-Benzyl-3-chloropyrazin-2-amine given limited physicochemical data?

Methodological Answer:
When handling compounds with incomplete physicochemical data (e.g., missing solubility, vapor pressure), researchers should:

  • Use P95 or P1 respirators (US) or ABEK-P2 respirators (EU) to mitigate inhalation risks .
  • Implement double-gloving and chemical-resistant lab coats to prevent dermal exposure.
  • Avoid drainage disposal; use sealed waste containers for later professional treatment .
  • Prioritize fume hoods and local exhaust ventilation to reduce airborne concentrations.

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:
Key strategies include:

  • Microwave-assisted synthesis for accelerated reaction kinetics, as demonstrated in analogous pyridine derivatives (e.g., reduced reaction time from hours to minutes) .
  • Stepwise temperature control : Start at 60°C for nucleophilic substitution, then ramp to 100°C for cyclization .
  • Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the chloropyrazine moiety .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., benzyl protons at δ 4.5–5.0 ppm; pyrazine protons at δ 8.2–8.5 ppm) and ¹³C NMR (chlorinated C3 resonance at ~145 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 234.0652 for C₁₁H₁₁ClN₃) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

  • Systematic substitution : Replace the benzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Core-modification : Synthesize analogs with pyridine or triazine cores (e.g., 4-(5-chloro-benzoisochromenyl)-triazin-2-amine) to compare binding affinity .
  • In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) before in vitro testing .

Advanced: How should researchers resolve contradictions in reported toxicity data for halogenated pyrazine analogs?

Methodological Answer:

  • Meta-analysis : Compare datasets using Hill’s criteria (e.g., consistency across studies, biological plausibility) .
  • Replicate assays : Perform Ames tests (TA98 strain) and micronucleus assays in parallel to validate mutagenicity claims .
  • Dose-response modeling : Use PROAST software to assess if conflicting results arise from threshold effects .

Advanced: What computational approaches predict the drug-likeness of this compound?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and H-bond donors/acceptors .
  • SwissADME : Predict bioavailability (e.g., GI absorption >70%) and blood-brain barrier penetration .
  • DeepTox : Train neural networks on Tox21 datasets to flag potential hepatotoxicity .

Advanced: How to assess acute toxicity when in vivo data is unavailable?

Methodological Answer:

  • Read-across models : Compare to structurally similar compounds (e.g., 3-chloroaniline LD₅₀ = 250 mg/kg in rats) .
  • Zebrafish embryo assays : Evaluate LC₅₀ at 96 hours post-fertilization as a surrogate for mammalian toxicity .
  • HepaRG cell viability : Use MTT assays to estimate IC₅₀ values for hepatotoxicity .

Advanced: What mechanistic insights guide the design of this compound in C–N coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig conditions : Optimize with Pd₂(dba)₃/XPhos catalyst, K₃PO₄ base, and toluene at 110°C .
  • Kinetic studies : Use in situ IR spectroscopy to monitor intermediate formation (e.g., arylpalladium complexes) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the amine group .

Advanced: How does crystallography elucidate the supramolecular packing of this compound?

Methodological Answer:

  • X-ray diffraction : Resolve N–H⋯N hydrogen bonds (2.8–3.0 Å) forming R₂²(8) dimeric motifs .
  • Hirshfeld surface analysis : Quantify π-π interactions (e.g., benzyl-phenyl stacking) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing density .

Advanced: How do functional groups influence the stability of this compound under acidic conditions?

Methodological Answer:

  • pH-dependent degradation studies : Use HCl (0.1–1 M) at 37°C, monitor via HPLC for hydrolysis products (e.g., pyrazin-2-amine) .
  • DFT calculations : Compute proton affinity at the pyrazine N1 position to predict susceptibility .
  • Protection strategies : Introduce tert-butoxycarbonyl (Boc) groups to the benzyl amine to enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.